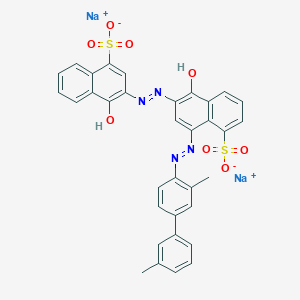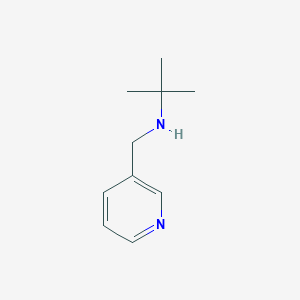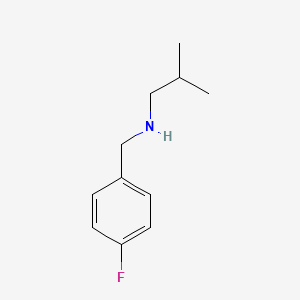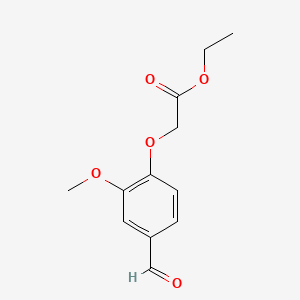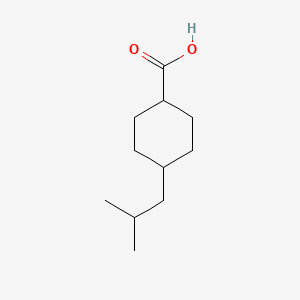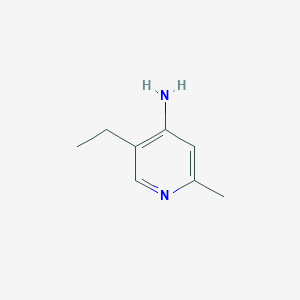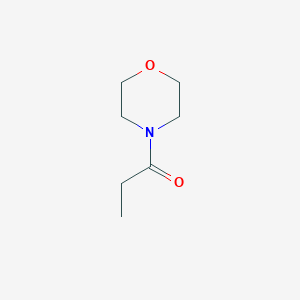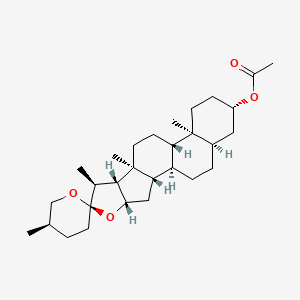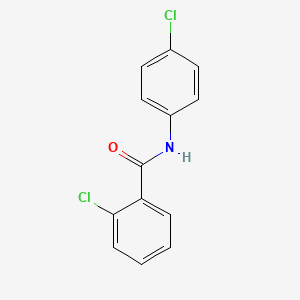![molecular formula C20H45NSi B1594506 n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine CAS No. 52371-85-4](/img/structure/B1594506.png)
n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine
Descripción general
Descripción
N-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine, also known as BDBM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in biomedical research. BDBM is a tertiary amine that is structurally similar to other biologically active compounds such as dopamine, serotonin, and norepinephrine.
Mecanismo De Acción
N-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine acts as a dopamine and serotonin receptor modulator. It has been shown to bind to the dopamine D1 and D2 receptors, as well as the serotonin 5-HT1A and 5-HT2A receptors. n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine has been shown to increase the release of dopamine and serotonin in certain areas of the brain, leading to increased neurotransmitter activity and potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
N-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine has been shown to have a number of biochemical and physiological effects. In animal studies, n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine has been shown to increase locomotor activity and induce hyperactivity. n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine has also been shown to increase the release of dopamine and serotonin in certain brain regions, leading to increased neurotransmitter activity. n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine has also been shown to have potential anti-inflammatory effects, which could be useful in the treatment of various inflammatory conditions.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine for lab experiments is its relatively simple synthesis method. n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine is also relatively stable and can be stored for long periods of time. However, one of the main limitations of n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine is its potential toxicity. n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine has been shown to have toxic effects in certain animal models, and further research is needed to determine its safety for use in humans.
Direcciones Futuras
There are a number of potential future directions for research on n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine. One area of research could be the development of n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine derivatives with improved therapeutic properties. Another area of research could be the investigation of the potential use of n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further research is needed to determine the safety and efficacy of n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine in humans.
Aplicaciones Científicas De Investigación
N-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine has been studied for its potential applications in biomedical research. One of the primary areas of research has been in the field of neuroscience. n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine has been shown to modulate the activity of dopamine and serotonin receptors, which are involved in the regulation of mood, motivation, and reward. n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine has also been studied for its potential use in the treatment of Parkinson's disease, a neurodegenerative disorder characterized by the loss of dopamine-producing neurons in the brain.
Propiedades
IUPAC Name |
N-butyl-N-[3-[dibutyl(methyl)silyl]propyl]butan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H45NSi/c1-6-10-15-21(16-11-7-2)17-14-20-22(5,18-12-8-3)19-13-9-4/h6-20H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWRLHQNLGVCZKX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(CCCC)CCC[Si](C)(CCCC)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H45NSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10966764 | |
| Record name | N-Butyl-N-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n-Butyl-n-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine | |
CAS RN |
52371-85-4 | |
| Record name | N-Butyl-N-(3-(dibutyl(methyl)silyl)propyl)butan-1-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052371854 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Butyl-N-{3-[dibutyl(methyl)silyl]propyl}butan-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10966764 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



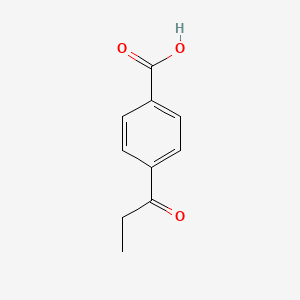
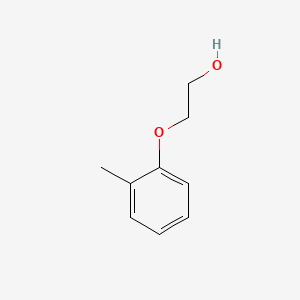
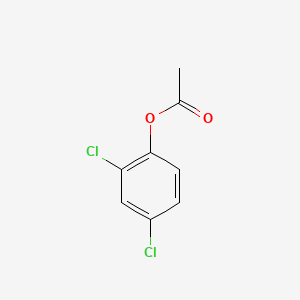
![4'-Nitro-[1,1'-biphenyl]-2-amine](/img/structure/B1594429.png)
